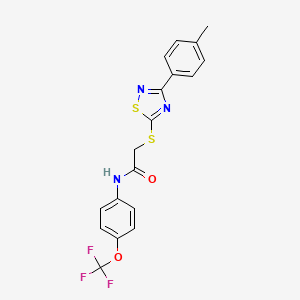
2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O2S2 and its molecular weight is 425.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological activities, and relevant research findings.
Synthesis of Thiadiazole Derivatives
Thiadiazole derivatives are synthesized through various methods, often involving the reaction of thioketones with hydrazine or other nucleophiles. The specific compound can be synthesized via a series of reactions that typically include:
- Formation of the Thioketone : The initial step involves creating a thioketone that serves as a precursor.
- Cyclization : The thioketone is then reacted with p-tolyl and trifluoromethoxy phenyl groups to form the final acetamide structure.
- Purification : The synthesized compound is purified using recrystallization techniques.
Biological Activity Overview
Thiadiazole compounds are known for their broad spectrum of pharmacological activities, including:
- Anticancer Activity : Many thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds bearing the thiadiazole moiety have shown promising results in inhibiting the growth of lung (A549) and breast (MCF-7) cancer cells .
- Antimicrobial Effects : Thiadiazoles have demonstrated antibacterial and antifungal properties. In vitro studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
- Anti-inflammatory and Analgesic Properties : Some derivatives have been reported to possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
Anticancer Activity
A study evaluating various thiadiazole derivatives found that those with p-tolyl substitutions had varying degrees of cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| 4i | C6 | 0.097 |
| 4j | C6 | No activity |
These results suggest that structural modifications significantly influence biological activity, with aromatic substitutions enhancing efficacy against specific cancer types .
Antimicrobial Activity
Research on the antimicrobial properties of thiadiazole derivatives revealed that many compounds exhibit moderate to good activity against common pathogens. For instance:
| Compound | Bacteria/Fungi Strain | Activity Level |
|---|---|---|
| 4a | E. coli | Moderate |
| 4b | Aspergillus niger | Good |
The incorporation of the thiadiazole ring was found to enhance antimicrobial activity compared to non-thiadiazole counterparts .
The biological activity of thiadiazoles is attributed to their ability to interact with multiple biological targets. The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes effectively, facilitating their interaction with proteins involved in cell signaling and proliferation .
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S2/c1-11-2-4-12(5-3-11)16-23-17(28-24-16)27-10-15(25)22-13-6-8-14(9-7-13)26-18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDCAYROCXMMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













